4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazones with α-bromo ketones under visible light catalysis.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a suitable amine, such as methylamine.
Coupling with Benzoic Acid: The aminomethylated pyrazole is then coupled with benzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to modify the pyrazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced pyrazole or benzoic acid derivatives .
Scientific Research Applications
4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-tumor properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid
- **3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)benzoic acid
Uniqueness
4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the aminomethyl bridge, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O2/c1-16-7-6-12(15-16)9-14-8-10-2-4-11(5-3-10)13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18) |
InChI Key |
LZPMVESVVYCQNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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